2-Hex-5-enyloxy-isoindole-1,3-dione
Overview
Description
2-Hex-5-enyloxy-isoindole-1,3-dione is a chemical compound known for its unique structure and versatile applications. This compound belongs to the class of isoindole-1,3-dione derivatives, which are commonly referred to as phthalimides. These derivatives are significant in various fields, including pharmaceuticals, organic synthesis, and material science .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, including 2-Hex-5-enyloxy-isoindole-1,3-dione, have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and fine motor control .
Mode of Action
The compound interacts with the human dopamine receptor D2, affecting its function
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate the dopaminergic system . By interacting with the dopamine receptor D2, they can potentially influence the biochemical pathways associated with this system.
Result of Action
Isoindoline-1,3-dione derivatives have shown potential astherapeutic agents . For instance, some isoindoline-1,3-dione derivatives have demonstrated anticancer activity .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been highlighted for its need forsustainable and environmentally friendly approaches .
Biochemical Analysis
Cellular Effects
The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can localize to specific cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can also affect its interactions with other biomolecules and its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyloxy-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through green, waste-free transformations with high atom economy. The reaction of tetraynes with imidazole derivatives and oxygen in toluene yields isoindole-1,3-dione derivatives as the major product. This method is advantageous due to its high yield and the absence of metals, catalysts, and bases .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyloxy-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives, which have multiple rings and complex structures. These products have broad potential for use in chemical production and clinical medicine .
Scientific Research Applications
2-Hex-5-enyloxy-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis to create complex molecules with multiple functional groups.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar structural features.
N-Substituted Isoindole-1,3-diones: Compounds with different substituents attached to the nitrogen atom of the isoindole-1,3-dione core.
Multifunctionalized Isoindole-1,3-diones: Compounds with multiple functional groups attached to the isoindole-1,3-dione core
Uniqueness
2-Hex-5-enyloxy-isoindole-1,3-dione stands out due to its unique hex-5-en-1-yl-oxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-hex-5-enoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYVCJXCRSPXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679185 | |
Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212061-19-3 | |
Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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